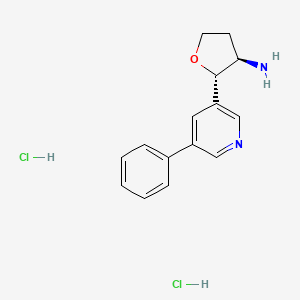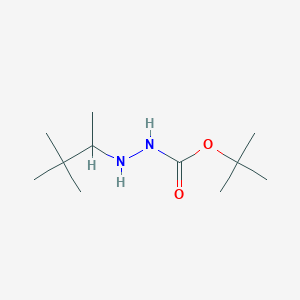![molecular formula C10H9NO3 B2801422 5-Oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde CAS No. 933753-41-4](/img/structure/B2801422.png)
5-Oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their oxo derivatives has been studied due to their pesticidal and pharmacological activities . The synthesis involves the annulation of a 1,4-benzoxazine ring to an arene scaffold . The use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Chemical Reactions Analysis
The chemical reactions involving 3,4-dihydro-2H-1,4-benzoxazines and their oxo derivatives have been studied . The reactions involve the annulation of a 1,4-benzoxazine ring to an arene scaffold . The use of a base such as DBU is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction .Physical and Chemical Properties Analysis
The molecular formula of “5-Oxo-3,4-dihydro-2H-1,4-benzoxazepine-7-carbaldehyde” is C10H9NO3 and its molecular weight is 191.186.Applications De Recherche Scientifique
Synthesis and Derivatization
Efficient Synthesis Routes
Efficient and selective routes have been developed for the synthesis of analogues like 3-oxo-3,4-dihydro-2H-1,4-(benzothiazine or benzoxazine)-6-carbaldehydes, highlighting high-yield production and scalability (Brooks et al., 2010).
Versatile Synthetic Building Blocks
The derivative, 5-aryl-2-oxopyrrole, offers vast possibilities for derivatization, including reactions with electrophiles to produce pyrrole carbaldehydes and complex polycyclic compounds, demonstrating its utility as a versatile synthetic building block (Metten et al., 2006).
Catalyzed Rearrangements for Heterocycles Synthesis
Indium bromide (InBr3) and silver trifluoromethanesulfonate (AgOTf)-catalyzed Beckmann rearrangement has been utilized to transform benzoheterocyclic oximes into pharmaceutically active benzoxazepinone derivatives (Tandon et al., 2012).
Oxazepine Derivatives Synthesis
Novel oxazepine derivatives containing the pyrazolone moiety have been synthesized, indicating potential biological activity and showcasing the diversity of the chemical space available for exploration (Abood et al., 2012).
Medicinal Chemistry and Biological Activity
Antimicrobial and Antioxidant Properties
Benzoxazinyl pyrazolone arylidenes have been synthesized and evaluated for their antimicrobial and antioxidant activities, revealing their potential in therapeutic applications (Sonia et al., 2013).
Alkaloid Derivatives and Anti-H1N1 Activity
Alkaloids derived from a mangrove-derived actinomycete, including benzoxazine derivatives, have been studied for their anti-H1N1 influenza virus activity, demonstrating the potential of these compounds in antiviral therapies (Wang et al., 2014).
Antibacterial Activity of Coumarine Derivatives
Coumarine derivatives synthesized from 4-amino-7-chloro-2-oxo-2H-chromen-3-carbaldehyde have been reported to exhibit antibacterial activity, offering new avenues for antibiotic development (Behrami & Vaso, 2017).
Benzoxazines as Versatile Intermediates
Benzoxazines have been synthesized and studied for their diverse applications beyond monomer uses, including as luminescent materials, ligands for cations, and reducing agents for precious metal ions, showing the broad potential of benzoxazine derivatives in various fields (Wattanathana et al., 2017).
Antibacterial Activity of Some Coumarine Derivatives
Investigation of the antibacterial properties of certain coumarine derivatives has revealed their effectiveness against various bacterial strains, underlining their potential in addressing antibiotic resistance issues (Govori et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
5-oxo-3,4-dihydro-2H-1,4-benzoxazepine-7-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-6-7-1-2-9-8(5-7)10(13)11-3-4-14-9/h1-2,5-6H,3-4H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLVNOMCIQBHTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C=O)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933753-41-4 |
Source


|
| Record name | 5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2801339.png)

![6-(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2801342.png)
![3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B2801343.png)


![4-(3-Methylphenyl)-2-[(pyridin-4-ylmethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2801346.png)

![3-[(2-CHLOROPHENYL)CARBAMOYL]-2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}PROPANOIC ACID](/img/structure/B2801349.png)

![Methyl 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2801353.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2801355.png)


